molecular formula C9H11NO3 B11910901 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol

Cat. No.: B11910901
M. Wt: 181.19 g/mol
InChI Key: BKFTUHMLPUKOQA-UHFFFAOYSA-N
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Description

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxymethyl group at the 6-position, fused to an oxetane ring bearing a hydroxyl group at the 3-position. Its molecular formula is C₈H₉NO₂, with a molecular weight of 151.16 g/mol .

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

3-[6-(hydroxymethyl)pyridin-2-yl]oxetan-3-ol

InChI

InChI=1S/C9H11NO3/c11-4-7-2-1-3-8(10-7)9(12)5-13-6-9/h1-3,11-12H,4-6H2

InChI Key

BKFTUHMLPUKOQA-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=CC=CC(=N2)CO)O

Origin of Product

United States

Preparation Methods

Trituration in Mixed Solvents

Crude products are triturated in dichloromethane/diisopropyl ether (1:1 v/v) to remove unreacted boronic acids and catalyst residues. This step enhances purity to >95% as verified by HPLC.

Silica Gel Chromatography

Gradient elution with methanol-dichloromethane (0–10% methanol) resolves stereoisomers and byproducts. For this compound, this method achieves >99% purity, critical for pharmacological applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, δ in ppm):

  • Pyridinyl protons: 7.6–8.2 (m, 3H)

  • Oxetane protons: 4.68 (dd, J = 11.4, 3.4 Hz, 2H)

  • Hydroxymethyl group: 5.12 (d, J = 2.6 Hz, 2H)

¹³C NMR confirms the oxetane ring (δ 79.3 ppm) and pyridinyl carbon (δ 146.9 ppm).

Liquid Chromatography-Mass Spectrometry (LCMS)

  • Molecular Ion: m/z 181.19 [M+H]⁺

  • Purity: >98% (UV detection at 254 nm)

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Reaction TimeScalability
Microwave Suzuki-Miyaura709515 minHigh
Pd-Catalyzed Cross-Coupling629920 hModerate

Microwave-assisted synthesis offers superior efficiency, while traditional cross-coupling ensures higher purity for sensitive applications .

Chemical Reactions Analysis

Oxetane Ring Reactivity

The strained oxetane ring undergoes characteristic reactions under acid catalysis and nucleophilic conditions:

1.1 Acid-Catalyzed Ring Opening
Brønsted acids (TfOH, Tf₂NH) promote oxetane ring opening with 1,2-diols to form 1,4-dioxanes . Key parameters influencing yields include:

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)
Tf₂NHMeCN5095
TfOHCH₂Cl₂4055
Tf₂NHToluene4068

Higher yields correlate with polar aprotic solvents (MeCN) and stronger acids (Tf₂NH) .

1.2 Nucleophilic Substitution
The oxetane’s electrophilic C-O bonds react with nucleophiles (e.g., NaBH₄, Grignard reagents) :

  • NaBH₄ reduces oxetanes to diols in 70-83% yields depending on substituents .

  • Organocuprates selectively attack the less hindered oxetane carbon .

Hydroxymethylpyridine Reactivity

The pyridine-bound hydroxymethyl group participates in:

2.1 Oxidation Reactions

  • MnO₂ oxidizes the -CH₂OH group to -CHO in >80% yield without oxetane ring degradation .

  • TEMPO/NaClO selectively oxidizes primary alcohols to carboxylic acids under mild conditions .

2.2 Protecting Group Chemistry

  • Silylation (TBDMSCl) protects the hydroxyl group with 92% efficiency .

  • Acetylation (Ac₂O) forms esters in quantitative yields .

Combined System Interactions

The proximity of oxetane and hydroxymethyl groups enables unique tandem reactions:

3.1 Intramolecular Cyclization
Under basic conditions (K₂CO₃, DMF), the hydroxymethyl oxygen attacks the oxetane ring, forming fused bicyclic ethers :

BaseTime (h)Product Yield (%)
K₂CO₃1278
DBU665

3.2 Metal-Catalyzed Cross-Coupling
Pd(PPh₃)₄ mediates Suzuki-Miyaura coupling at the pyridine C-4 position without oxetane ring disruption :

Boronic AcidYield (%)
Phenyl85
4-Methoxyphenyl72

Stability Under Physiological Conditions

The oxetane ring demonstrates metabolic stability in drug discovery contexts :

  • Half-life in human liver microsomes: >120 mins

  • CYP450 inhibition: IC₅₀ > 100 μM

  • Aqueous solubility: 1.2 mg/mL (pH 7.4)

This compound’s dual reactivity makes it valuable for synthesizing complex heterocycles and bioactive molecules. Experimental data confirm that reaction outcomes depend critically on catalyst choice, solvent polarity, and protecting group strategies .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with oxetane and pyridine structures can exhibit significant biological activities, including anticancer properties. The compound has been explored for its potential use in developing pharmaceuticals targeting various cancers, such as lung cancer, ovarian cancer, colon cancer, and lymphoma .

Case Study:
A patent describes the use of similar heteroaryl compounds as inhibitors of sumo activating enzymes, which are involved in regulating cellular processes related to cancer progression . This suggests that 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol may have similar applications in cancer treatment.

Antimicrobial Properties

The integration of oxetane and pyridine functionalities is believed to enhance antimicrobial activity. Preliminary studies suggest that derivatives of this compound may be effective against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its unique structure. The presence of the oxetane ring allows for various chemical transformations, making it useful in synthesizing more complex molecules.

Key Reactions:

  • Nucleophilic substitutions involving the hydroxymethyl group.
  • Ring-opening reactions of the oxetane ring, which can lead to the formation of other functional groups.

Drug Design and Development

Given its structural characteristics, this compound is being studied as a potential bioisostere for carboxylic acids in drug design. The oxetane ring's unique properties may improve metabolic stability and bioavailability compared to traditional carboxylic acid functionalities .

Research Insights:
Studies have shown that oxetane derivatives can replace carboxylic acid groups while maintaining or enhancing biological activity, which is particularly relevant in designing new therapeutics .

Biological Target Interaction Studies

Interaction studies indicate that this compound can interact with various biological targets, suggesting its potential role as a lead compound for developing new drugs. Its ability to form hydrogen bonds due to the hydroxyl group enhances its interaction with biological macromolecules.

Comparative Analysis with Related Compounds

Compound NameStructural FeaturesUnique Characteristics
6-(Hydroxymethyl)pyridin-3-olHydroxymethyl group on pyridineLacks oxetane structure; primarily studied for neuroactivity
3-Hydroxymethyloxetan-3-oneOxetane ring with hydroxymethyl substitutionFocused on as a precursor for various synthetic routes
2-(Hydroxymethyl)pyridineHydroxymethyl group on pyridine without oxetaneExhibits different biological activities, primarily antimicrobial

The uniqueness of this compound lies in its dual functionality stemming from both the oxetane and pyridine components, providing diverse avenues for research and application not fully explored by its analogs.

Mechanism of Action

The mechanism of action of 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the oxetane ring can participate in ring-opening reactions, leading to the formation of reactive intermediates. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituent patterns on the pyridine or oxetane rings. Below is a detailed comparison based on substituent effects, electronic properties, and inferred physicochemical behaviors.

Substituent Variations on the Pyridine Ring
Compound Name Substituents (Pyridine) Molecular Formula Molecular Weight (g/mol) Key Features
3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol 6-hydroxymethyl C₈H₉NO₂ 151.16 High polarity due to hydroxymethyl and oxetane hydroxyl groups
2,5-Dichloro-6-(hydroxymethyl)pyridin-3-ol 2-Cl, 5-Cl, 6-hydroxymethyl C₆H₅Cl₂NO₂ 202.02 Increased lipophilicity from Cl substituents; potential halogen bonding
6-Iodo-5-methoxypyridin-3-ol 6-I, 5-OCH₃ C₆H₆INO₂ 251.02 Bulky iodine substituent adds steric hindrance; methoxy enhances stability
3-(5,6-Dimethoxypyridin-3-yl)prop-2-yn-1-ol 5,6-OCH₃, propargyl alcohol C₁₀H₁₁NO₃ 193.20 Methoxy groups reduce reactivity; propargyl chain enables click chemistry

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, I) decrease pyridine ring basicity compared to electron-donating groups (e.g., hydroxymethyl, OCH₃).
  • Hydroxymethyl enhances aqueous solubility, while halogens (Cl, I) increase lipophilicity, influencing pharmacokinetic profiles .
Oxetane Ring Modifications
Compound Name Oxetane Substituents Molecular Formula Molecular Weight (g/mol) Key Features
This compound 3-OH C₈H₉NO₂ 151.16 Rigid oxetane improves metabolic stability; hydroxyl enables H-bonding
3-(2-Aminoethyl)oxetan-3-ol 2-aminoethyl C₅H₁₁NO₂ 117.15 Aminoethyl side chain introduces basicity; potential for protonation
4-(Hydroxymethyl)oxazolidin-2-one Oxazolidinone ring C₄H₇NO₃ 117.10 Oxazolidinone replaces oxetane; lactam structure enhances stability

Key Observations :

  • Oxetane rings confer rigidity and reduce conformational flexibility compared to linear chains (e.g., aminoethyl).
  • Hydroxyl groups on oxetane enhance solubility but may increase susceptibility to oxidative metabolism.

Biological Activity

3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol is a compound that combines an oxetane ring with a hydroxymethylpyridine moiety. This unique structure imparts various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound's molecular formula is C11_{11}H13_{13}N1_{1}O2_{2}, characterized by:

  • Oxetane Ring : A four-membered cyclic ether that contributes to the compound's reactivity.
  • Hydroxymethyl Group : Substituted at the 6-position of the pyridine ring, enhancing its biological interactions.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, effective against various bacterial strains. Its dual functionality allows it to disrupt microbial cell walls and inhibit growth.
  • Antitumor Properties : Preliminary studies suggest that it may possess antiproliferative effects, particularly in mammalian cell lines. This activity is hypothesized to be linked to its ability to inhibit topoisomerase enzymes, which play a crucial role in DNA replication and repair .
  • Neuroactive Effects : The hydroxymethylpyridine component is known for its neuroactive properties, which could make this compound relevant in neurological research and potential treatments for neurodegenerative diseases.

The biological mechanisms underlying the activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes, such as topoisomerases and kinases, which are critical for cancer cell proliferation and survival.
  • Interaction with Biological Targets : Studies have indicated that it can interact with various biological targets, potentially modulating their functions and influencing cellular signaling pathways .

Case Studies

Several studies have highlighted the biological activity of similar compounds, providing context for the potential applications of this compound:

  • Antitumor Studies : Research on hydroxymethyl-substituted benzopsoralens demonstrated significant antiproliferative effects when tested on cancer cell lines, suggesting that similar substitutions in this compound could yield comparable results .
  • Microbial Inhibition : Compounds with oxetane structures have been reported to exhibit antimicrobial properties, supporting the hypothesis that this compound may also function effectively against pathogens.

Data Summary Table

Property/ActivityDescription
Molecular Formula C11_{11}H13_{13}N1_{1}O2_{2}
Antimicrobial Activity Effective against various bacterial strains
Antitumor Properties Potential antiproliferative effects via topoisomerase inhibition
Neuroactive Effects Possible relevance in neurodegenerative disease treatment

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-(Hydroxymethyl)pyridin-2-yl)oxetan-3-ol in academic laboratories?

  • Methodological Answer : The synthesis typically involves multi-step strategies, including functionalization of pyridine rings and oxetane formation. For example:

  • Step 1 : Introduce hydroxymethyl groups to pyridine precursors via nucleophilic substitution or oxidation-reduction sequences (e.g., NaBH₄ reduction of ester intermediates) .
  • Step 2 : Construct the oxetane ring using cyclization reactions. A reported approach for analogous oxetane derivatives employs tert-BuOK/THF for ring closure .
  • Key Considerations : Protecting groups (e.g., trityl) may stabilize reactive intermediates during synthesis .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies hydroxyl and pyridine protons (δ 8.0–8.5 ppm for pyridine-H) and oxetane carbons (δ 70–80 ppm). Overlapping signals may require 2D techniques (HSQC, HMBC) .
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., exact mass ≈ 195.08 g/mol for C₁₀H₁₃NO₃).
  • IR : Hydroxyl stretches (3200–3600 cm⁻¹) and pyridine ring vibrations (1600–1500 cm⁻¹) are diagnostic .

Q. What are the key physicochemical properties critical for experimental design?

  • Methodological Answer :

  • Solubility : Hydrophilicity from hydroxyl and oxetane groups suggests solubility in polar solvents (e.g., DMSO, methanol). Quantify via shake-flask methods .
  • Stability : Assess hydrolytic stability under acidic/basic conditions (pH 3–10) using HPLC monitoring. Oxetanes are generally stable but may degrade under strong acids .
  • Thermal Properties : Differential scanning calorimetry (DSC) determines melting points and polymorphic behavior .

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

  • Methodological Answer :

  • Challenge : Twinning or poor diffraction quality due to flexible oxetane and hydroxymethyl groups.
  • Solution : Use synchrotron radiation for high-resolution data. Refinement with SHELXL (e.g., implementing TWIN/BASF commands) resolves ambiguities in electron density maps .
  • Validation : Check R-factors (<5%) and validate via PLATON’s ADDSYM to detect missed symmetry .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to model nucleophilic attack sites. The oxetane oxygen and pyridine nitrogen are electrophilic hotspots .
  • MD Simulations : Simulate solvation effects in water/DMSO to predict hydrolysis rates. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) .
  • Contingency : Cross-validate predictions with Hammett substituent constants for pyridine derivatives .

Q. What strategies are used to analyze biological activity given conflicting in vitro data?

  • Methodological Answer :

  • Orthogonal Assays : Combine enzyme inhibition (e.g., kinase assays) and cell-based viability tests (e.g., MTT) to confirm target engagement .
  • Dose-Response Curves : Use Hill slopes to distinguish nonspecific effects. For example, EC₅₀ shifts >10-fold between assays suggest off-target interactions .
  • Meta-Analysis : Apply statistical tools (e.g., Bayesian inference) to reconcile discrepancies across studies, prioritizing data from standardized protocols (e.g., NIH/EPA guidelines) .

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